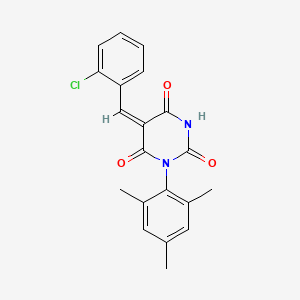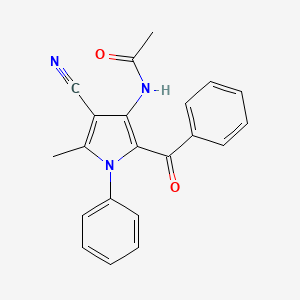![molecular formula C25H28N2O2 B4631361 3-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B4631361.png)
3-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide
説明
Synthesis Analysis
The synthesis of compounds structurally related to “3-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide” often involves complex organic reactions. For instance, a related compound was synthesized using a Staudinger reaction, which is a [2+2] ketene-imine cycloaddition reaction, in the presence of chloroacetyl chloride and triethylamine in DMF solvent, utilizing ultrasonication as a green chemistry tool (Nimbalkar et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of similar benzamide compounds reveals detailed insights into their crystalline structure and geometry. For example, a related benzamide crystallizes in a triclinic system, with the molecular geometry and vibrational frequencies analyzed using X-ray diffraction and DFT calculations at the B3LYP/6-31G+(d,p) basis set (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds can be complex, involving various functional groups and reaction mechanisms. For instance, the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide involves an aryllithium reaction with CO2 to form the labeled acid, subsequently transformed into the amide (Gawell, 2003).
Physical Properties Analysis
The physical properties, including crystalline structure and stability, are crucial for understanding the compound's behavior under various conditions. For example, the synthesis and characterization of related benzamides provided insights into their crystalline structure, stabilized by intramolecular and intermolecular hydrogen bonds and CH…π interactions (Kırca et al., 2018).
Chemical Properties Analysis
The chemical properties of such compounds can be deduced from their reactivity, functional group interactions, and stability under different chemical conditions. Studies on similar compounds have shown that their electronic properties, such as HOMO and LUMO energies, and their chemical reactivity can be assessed through DFT calculations and molecular electrostatic potential (MEP) surface maps (Mostafa et al., 2023).
科学的研究の応用
Enzyme Inhibition and Biological Activities
Enzyme Inhibition
A study by Gütschow et al. (1999) synthesized a series of compounds similar in structure to the specified chemical, showing significant inhibitory activity toward human leukocyte elastase, highlighting their potential in targeting specific enzymes involved in inflammatory processes (Gütschow et al., 1999).
Antioxidant Properties
Research by Demir et al. (2015) focused on a compound with structural similarities, evaluating its antioxidant properties using X-ray diffraction and DFT calculations. This work underscores the potential of such compounds in contributing to antioxidant research, emphasizing their stability and reactivity (Demir et al., 2015).
Chemical Synthesis and Characterization
Synthesis Methodologies
Owton et al. (1995) reported on the synthesis of analogs aiming at improved systemic exposure, demonstrating the versatility of related compounds in the synthesis of drugs with potential applications in treating osteoarthritis (Owton et al., 1995).
Structural Analysis
The work by Nimbalkar et al. (2018) explored the ultrasound-assisted synthesis of novel derivatives, showcasing the anti-tubercular potential of such compounds. This study provides insights into the synthesis process and highlights the therapeutic potential against tuberculosis (Nimbalkar et al., 2018).
Photophysical Properties
- Biophotonic Materials: Nesterov et al. (2003) characterized compounds for biophotonic applications, indicating the potential of benzamide derivatives in the development of materials for photonic technologies, demonstrating significant one- and two-photon absorption properties (Nesterov et al., 2003).
特性
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-3-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-4-27(5-2)22-14-15-24(19(3)16-22)26-25(28)21-12-9-13-23(17-21)29-18-20-10-7-6-8-11-20/h6-17H,4-5,18H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHXUNBTKUZCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-N-[3-(4-morpholinyl)propyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4631284.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4631295.png)
![1-(allylthio)-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4631302.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4631307.png)
![N-1,3-benzodioxol-5-yl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4631311.png)

![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4631320.png)
![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine](/img/structure/B4631328.png)
![2-amino-6-[(cyanomethyl)thio]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B4631332.png)

![4-fluoro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4631347.png)
![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4631355.png)
